Val-Cit-PAB-Monomethyl Auristatin E (MMAE) is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. [, , , ] It is classified as an antimitotic agent, specifically a microtubule inhibitor. [, , ] Val-Cit-PAB-MMAE plays a crucial role in scientific research as a potent cytotoxic payload in antibody-drug conjugates (ADCs), enabling targeted delivery of the cytotoxic agent to specific cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. [, , , ]
The detailed synthetic procedures are described in the referenced papers. [, , , ]
The specific structural details and configuration of each component can be found in the referenced papers. [, , , ]
The primary chemical reaction involving Val-Cit-PAB-MMAE is its enzymatic cleavage within the target cell. [, , , ] Cathepsin B, a lysosomal protease, cleaves the Val-Cit peptide bond, releasing the MMAE payload. [, , , ] This cleavage event triggers the self-immolation of the PAB group, ultimately releasing free MMAE. [, , , ]
Val-Cit-PAB-MMAE exerts its cytotoxic effect through MMAE, which inhibits microtubule polymerization. [, , , ] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division. [, , , ] By disrupting microtubule dynamics, MMAE prevents proper cell division, leading to cell cycle arrest and ultimately cell death. [, , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6